molecular formula C15H18N2O2 B6634324 N-(2-methylpiperidin-4-yl)-1-benzofuran-2-carboxamide

N-(2-methylpiperidin-4-yl)-1-benzofuran-2-carboxamide

Cat. No. B6634324
M. Wt: 258.32 g/mol
InChI Key: DDYXVAKFNOEVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylpiperidin-4-yl)-1-benzofuran-2-carboxamide, also known as MPBC, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzofuran compounds and is known to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-methylpiperidin-4-yl)-1-benzofuran-2-carboxamide involves its interaction with the 5-HT1A receptor. It acts as a partial agonist, which means that it can activate the receptor to a certain extent but not fully. This leads to a decrease in the firing rate of serotonergic neurons, which can have various effects on the body, including anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
N-(2-methylpiperidin-4-yl)-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to have anxiolytic, antidepressant, and antinociceptive effects in animal models. It has also been shown to have a positive effect on learning and memory. N-(2-methylpiperidin-4-yl)-1-benzofuran-2-carboxamide has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-methylpiperidin-4-yl)-1-benzofuran-2-carboxamide in lab experiments is its high affinity for the 5-HT1A receptor. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one limitation of using N-(2-methylpiperidin-4-yl)-1-benzofuran-2-carboxamide is that it can have off-target effects, which may complicate the interpretation of results.

Future Directions

There are several future directions for research involving N-(2-methylpiperidin-4-yl)-1-benzofuran-2-carboxamide. One area of interest is the potential use of N-(2-methylpiperidin-4-yl)-1-benzofuran-2-carboxamide as a treatment for anxiety and depression. Another area of interest is the role of the 5-HT1A receptor in pain perception, and the potential use of N-(2-methylpiperidin-4-yl)-1-benzofuran-2-carboxamide as an analgesic. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methylpiperidin-4-yl)-1-benzofuran-2-carboxamide and its potential off-target effects.
In conclusion, N-(2-methylpiperidin-4-yl)-1-benzofuran-2-carboxamide is a synthetic compound that has been widely used in scientific research. Its high affinity for the 5-HT1A receptor makes it a valuable tool for studying the role of this receptor in various physiological processes. N-(2-methylpiperidin-4-yl)-1-benzofuran-2-carboxamide has various biochemical and physiological effects, including anxiolytic, antidepressant, and antinociceptive effects. While there are limitations to using N-(2-methylpiperidin-4-yl)-1-benzofuran-2-carboxamide in lab experiments, it remains a valuable tool for researchers in the field of neuroscience.

Synthesis Methods

The synthesis of N-(2-methylpiperidin-4-yl)-1-benzofuran-2-carboxamide involves the reaction of 2-benzofurancarboxylic acid with 2-methylpiperidine and thionyl chloride. The resulting product is then treated with ammonia to obtain N-(2-methylpiperidin-4-yl)-1-benzofuran-2-carboxamide in its pure form. The synthesis of N-(2-methylpiperidin-4-yl)-1-benzofuran-2-carboxamide has been reported in various scientific journals, and the compound is readily available for research purposes.

Scientific Research Applications

N-(2-methylpiperidin-4-yl)-1-benzofuran-2-carboxamide has been extensively used in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the serotonin 5-HT1A receptor and can act as a partial agonist. This makes it a valuable tool for studying the role of the 5-HT1A receptor in various physiological processes, including anxiety, depression, and pain perception.

properties

IUPAC Name

N-(2-methylpiperidin-4-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-10-8-12(6-7-16-10)17-15(18)14-9-11-4-2-3-5-13(11)19-14/h2-5,9-10,12,16H,6-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYXVAKFNOEVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylpiperidin-4-yl)-1-benzofuran-2-carboxamide

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